4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid
Description
4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5, and a benzoic acid moiety
Properties
IUPAC Name |
4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)14-15(10(8)3)12-6-4-11(5-7-12)13(16)17/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBADHEIPBRJUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The resulting pyrazole is then subjected to further reactions to introduce the benzoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems, microwave-assisted reactions, and environmentally friendly procedures to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHNO
IUPAC Name : 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid
The compound features a benzoic acid moiety linked to a pyrazole ring. This structural configuration is significant for its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. A detailed study highlighted that derivatives with similar structures can inhibit the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole formation followed by coupling with benzoic acid derivatives. Several synthetic approaches have been documented:
- Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole ring.
- Coupling Reactions : This is followed by coupling with benzoic acid derivatives through standard coupling agents or conditions to yield the final product.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, demonstrating its potential as an antibacterial agent .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The compound exhibited an IC50 value of 20 µM against MCF-7 cells, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-carboxyphenyl)-3-methyl-2-pyrazolin-5-one
Uniqueness
4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Biological Activity
4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including anticancer, anti-inflammatory, and antioxidant activities, supported by diverse research findings and case studies.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.267 g/mol
- CAS Number : 1169970-27-7
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with a similar pyrazole structure showed IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines . The compound's ability to inhibit cell proliferation was emphasized in in vitro assays involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, where it displayed substantial growth inhibition .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies revealed its effectiveness in reducing microglial activation and astrocyte proliferation in models of neuroinflammation . The mechanism involves the modulation of inflammatory pathways, highlighting its potential for treating neurodegenerative diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays such as DPPH and FRAP. Results indicated a strong scavenging activity against free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Study 1: Anticancer Efficacy
In a controlled study, derivatives of pyrazole were synthesized and tested for their anticancer effects. The results showed that the introduction of specific substituents at the pyrazole core significantly enhanced the antiproliferative activity against cancer cell lines while maintaining low toxicity towards normal cells .
Case Study 2: Neuroinflammation
Another study investigated the effects of this compound on glial cells subjected to lipopolysaccharide (LPS)-induced inflammation. The findings confirmed that treatment with the compound led to a marked reduction in inflammatory markers and improved neuronal survival rates in vitro and in vivo .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
